![molecular formula C16H9FN2O B11858275 2-(4-Fluorophenyl)furo[2,3-B]quinoxaline CAS No. 922145-30-0](/img/structure/B11858275.png)
2-(4-Fluorophenyl)furo[2,3-B]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)furo[2,3-B]quinoxaline is a heterocyclic compound that combines the structural motifs of furan and quinoxaline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)furo[2,3-B]quinoxaline typically involves multicomponent reactions (MCRs). One efficient method is the isocyanide-based three-component reaction, which involves the condensation of 6-hydroxybenzo[f]quinoxaline-2,3-dicarbonitrile with an aromatic aldehyde and an isocyanide under reflux conditions in toluene . This method is advantageous as it does not require a catalyst and provides good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of MCRs and green chemistry can be applied. These methods emphasize atom economy, simplicity, and the avoidance of environmentally harmful reagents .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)furo[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)furo[2,3-B]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)furo[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuro[2,3-B]quinoxaline: Similar in structure but lacks the fluorine atom, which can affect its chemical and biological properties.
2-(4-Chlorophenyl)furo[2,3-B]quinoxaline: Similar in structure but contains a chlorine atom instead of fluorine, which can influence its reactivity and applications.
2-(4-Methylphenyl)furo[2,3-B]quinoxaline:
Uniqueness
2-(4-Fluorophenyl)furo[2,3-B]quinoxaline is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its non-fluorinated analogs .
Properties
CAS No. |
922145-30-0 |
|---|---|
Molecular Formula |
C16H9FN2O |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)furo[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H9FN2O/c17-11-7-5-10(6-8-11)15-9-14-16(20-15)19-13-4-2-1-3-12(13)18-14/h1-9H |
InChI Key |
ZZYWUFVYZDDQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(OC3=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


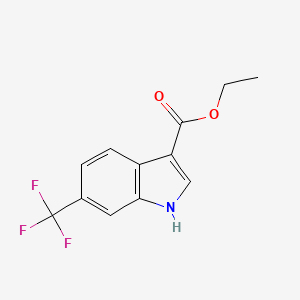
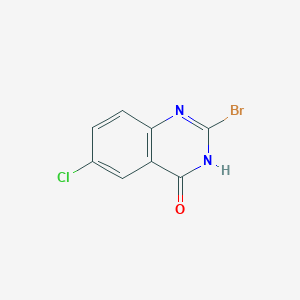
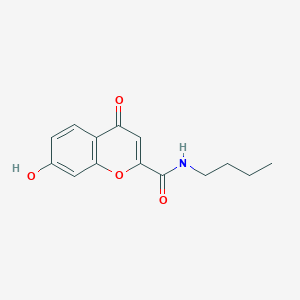
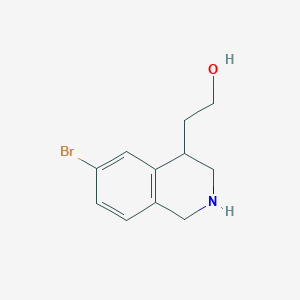



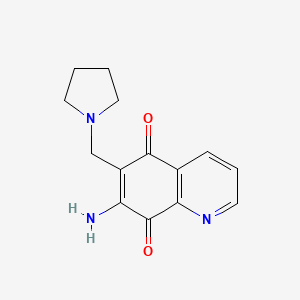
![5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858246.png)
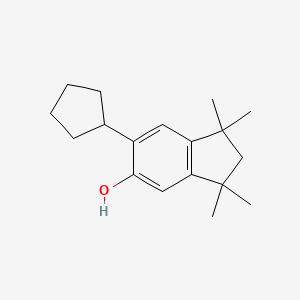



![4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858271.png)
